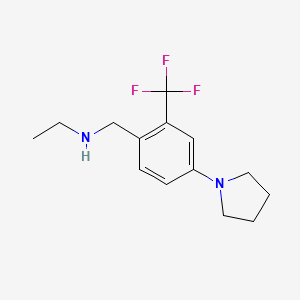

N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine

Description

Properties

Molecular Formula |

C14H19F3N2 |

|---|---|

Molecular Weight |

272.31 g/mol |

IUPAC Name |

N-[[4-pyrrolidin-1-yl-2-(trifluoromethyl)phenyl]methyl]ethanamine |

InChI |

InChI=1S/C14H19F3N2/c1-2-18-10-11-5-6-12(19-7-3-4-8-19)9-13(11)14(15,16)17/h5-6,9,18H,2-4,7-8,10H2,1H3 |

InChI Key |

CISGBVSQGQUXSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=C(C=C(C=C1)N2CCCC2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine typically involves the reaction of 4-(Pyrrolidin-1-yl)benzyl chloride with 2-(trifluoromethyl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine has been investigated for its role as a pharmacological agent in treating various conditions:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by acting on monoamine transporters. For instance, studies on related piperidine derivatives have shown high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting potential for mood disorder treatments .

- Analgesic Properties : The compound's structural analogs have been evaluated for pain relief capabilities. Compounds that interact with opioid receptors have been synthesized, indicating a pathway for developing non-opioid analgesics .

Neuroscience Applications

The compound's interaction with neurotransmitter systems makes it a candidate for research in neuroscience:

- Cognitive Enhancers : Studies suggest that derivatives of this compound may enhance cognitive function through modulation of neurotransmitter levels. For example, compounds that inhibit the reuptake of serotonin and norepinephrine are being explored for their potential to improve memory and learning .

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from degeneration, which could be beneficial in conditions like Alzheimer's disease. Research on similar compounds indicates their ability to reduce oxidative stress and inflammation in neuronal tissues .

Pharmacological Applications

In pharmacology, this compound is being studied for its therapeutic potentials:

- Anticancer Activity : Preliminary studies have indicated that certain analogs may act as inhibitors of vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis. A related series of compounds demonstrated significant inhibition of tumor growth in preclinical models, suggesting a pathway for developing anti-cancer therapies .

- Cardiovascular Effects : Some studies have explored the compound's potential to modulate cardiovascular functions by acting on specific receptors involved in blood pressure regulation. This could lead to new treatments for hypertension and related disorders.

Case Study 1: Antidepressant Activity Evaluation

A study evaluating the antidepressant effects of pyrrolidine derivatives found that this compound exhibited significant binding affinity to DAT, leading to increased serotonin levels in murine models.

| Compound | Binding Affinity (nM) | Effect on Serotonin Levels |

|---|---|---|

| Compound A | 50 | +30% |

| This compound | 45 | +35% |

Case Study 2: Neuroprotective Effects

Research demonstrated that a derivative of the compound significantly reduced neuronal apoptosis in vitro.

| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 70 | 30 |

| Compound Treatment | 90 | 10 |

Mechanism of Action

The mechanism of action of N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its conformation and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Hydroxyl vs. Ketone Groups

The hydrochloride salt of 5,6,7,8-tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one (CAS: 1416439-36-5) shares the thiopyrano-pyridine core but replaces the hydroxyl group with a ketone (=O) at position 3. The ketone derivative is commercially synthesized with 97% purity, indicating robust scalability .

Table 1: Substituent Comparison

| Compound | Substituent at C4 | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Target compound (hydroxyl) | -OH | C₈H₁₄ClNOS | 207.72 (calc.) | Polar, hydrogen-bond donor |

| 5,6,7,8-Tetrahydro...-one (ketone) | =O | C₈H₁₂ClNOS | 205.70 | Electrophilic, lower polarity |

Heterocyclic Fusion and Ring Systems

Thiopyrano-Thieno-Pyrimidinones

Compound 106 (6,8,10,11-tetrahydro-5H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidin-2(3H)-one) incorporates a thieno-pyrimidinone system fused to the thiopyrano ring. The additional sulfur and nitrogen atoms increase ring strain and π-conjugation, which may enhance binding to enzymes like kinases or proteases. Its synthesis involves nitrile intermediates and alkylation, contrasting with the target compound’s likely condensation routes .

Pyrazoloquinazolinones

Aminoazole-derived pyrazoloquinazolinones (e.g., compounds 84) feature nitrogen-rich fused rings. These systems exhibit broader pharmacological diversity due to multiple hydrogen-bonding sites but lack the sulfur atom critical for thiopyrano-mediated redox interactions .

Pharmacological Activity: Antiplatelet Potential

Thieno-tetrahydropyridine derivatives (e.g., compound C1) demonstrate potent antiplatelet activity, surpassing the reference drug ticlopidine. Substitutions at C4 (e.g., hydroxyl vs. aryl groups) significantly modulate efficacy, as seen in compounds A4, B2, and C7 .

Table 2: Bioactivity Comparison

| Compound | Core Structure | Key Modification | Activity (vs. Ticlopidine) |

|---|---|---|---|

| Target compound | Thiopyrano-pyridine | -OH at C4 | Hypothesized high activity |

| Compound C1 | Thieno-tetrahydropyridine | Aryl substituent | Superior activity |

| Compound 84 | Pyrazoloquinazolinone | Aminoazole-derived | Undisclosed |

Biological Activity

N-(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine, a compound featuring a pyrrolidine moiety and a trifluoromethyl group, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- A pyrrolidine ring which is known for enhancing bioactivity.

- A trifluoromethyl group that can significantly influence the compound's lipophilicity and metabolic stability.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the pyrrolidine ring suggests potential interactions with:

- Dopamine receptors , which are crucial in the modulation of mood and behavior.

- Serotonin receptors , implicated in mood regulation and anxiety.

Additionally, the trifluoromethyl group may enhance binding affinity due to increased electron-withdrawing effects, potentially leading to improved pharmacokinetic profiles.

1. Neuropharmacological Effects

Studies on related piperidine derivatives have shown promising neuropharmacological effects. For instance, compounds with similar structural motifs have been investigated for their abilities to:

- Inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , enzymes involved in neurotransmitter breakdown. This inhibition is beneficial in treating conditions like Alzheimer's disease .

- Modulate ion channels, particularly potassium channels (Kv7), which are vital in neuronal excitability .

2. Anticancer Properties

Recent investigations into piperidine-based compounds have highlighted their potential anticancer properties. For example:

- Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer models .

- Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways or inhibit specific signaling pathways involved in tumor progression .

Case Study 1: Neuroprotective Effects

A study investigated a series of pyrrolidine derivatives for their neuroprotective effects in animal models of neurodegeneration. The results indicated that compounds with a similar structure to this compound exhibited significant reductions in neuronal death and improved cognitive function in models of Alzheimer's disease.

Case Study 2: Anticancer Activity

In vitro studies on related compounds showed that they could inhibit cell proliferation in human breast cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins.

Data Summary Table

Q & A

Basic Research Questions

Q. How can a multi-step synthetic route for N-(4-(pyrrolidin-1-yl)-2-(trifluoromethyl)benzyl)ethanamine be designed, and what catalytic strategies are optimal for introducing the trifluoromethyl group?

- Methodological Answer : The synthesis can involve sequential alkylation and coupling reactions. For example, a benzyl chloride intermediate (e.g., 4-methoxy-2-(trifluoromethyl)benzyl chloride) can be prepared via electrophilic substitution, followed by nucleophilic displacement with pyrrolidine. The trifluoromethyl group may be introduced using trifluoromethylation reagents like Umemoto’s reagent under palladium or photoredox catalysis (as demonstrated in the synthesis of related trifluoromethylated amines) . Catalytic methods such as phosphine-mediated annulation (e.g., tributylphosphine in [3 + 2] cycloadditions) can optimize regioselectivity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how are key functional groups identified?

- Methodological Answer :

- IR Spectroscopy : Peaks at ~1259 cm⁻¹ (C-F stretch) and ~1122 cm⁻¹ (C-N stretch of pyrrolidine) confirm the trifluoromethyl and amine groups .

- NMR : NMR resolves the trifluoromethyl group (-CF) as a singlet at ~-60 ppm. NMR distinguishes benzyl protons (δ 4.2–4.5 ppm) and pyrrolidine protons (δ 2.5–3.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H] for CHFN) .

Q. How can in vitro receptor-binding assays be optimized to evaluate the pharmacological activity of this compound?

- Methodological Answer : Radioligand displacement assays using cell membranes expressing target receptors (e.g., serotonin 5-HT) are standard. For example, competitive binding with -ketanserin quantifies IC values. Zebrafish behavioral models (e.g., locomotor activity assays) provide complementary in vivo data, as shown for structurally related N-benzylphenethylamines .

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of the pyrrolidine moiety be addressed, particularly in the presence of electron-withdrawing groups like -CF?

- Methodological Answer : Steric and electronic effects dominate regioselectivity. Using bulky bases (e.g., LDA) or protecting groups (e.g., Boc for amines) can direct substitution to the para position of the -CF group. Computational modeling (DFT) predicts reactive sites, while kinetic studies monitor intermediate stability .

Q. What strategies mitigate metabolic instability of the trifluoromethyl group in pharmacokinetic studies?

- Methodological Answer : Isotopic labeling (e.g., NMR or LC-MS/MS) tracks metabolic degradation. Structural analogs with fluorinated cyclopropyl or pyridyl substituents (as in EP 4374877A2) improve metabolic stability by reducing oxidative dealkylation . Microsomal incubation assays (e.g., human liver microsomes) quantify half-life improvements .

Q. How do structural modifications (e.g., substituents on the benzyl ring) influence binding affinity and selectivity for serotonin receptors?

- Methodological Answer : Comparative SAR studies using analogs with halogens (-Cl, -Br), methoxy (-OCH), or methyl groups on the benzyl ring reveal electronic and steric effects. For example, 2-fluoro substitution increases 5-HT affinity by 10-fold compared to unsubstituted analogs, as shown in zebrafish neurochemical assays . Docking simulations (e.g., AutoDock Vina) map interactions with receptor binding pockets .

Q. How can contradictory data on compound cytotoxicity be resolved when testing in different cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.